4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine, also known as ND-630, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a cytoplasmic protein that plays a key role in cell adhesion, migration, and survival. It is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Biochemical and Physiological Effects
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of FAK, which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is that it has shown potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is that the synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is relatively simple and can be carried out in a laboratory setting. However, one limitation is that 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is still undergoing clinical trials, and its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for the study of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and how it inhibits the activity of FAK. Another direction is to study its efficacy in combination with other anti-cancer agents. Additionally, further clinical trials are needed to determine its safety and efficacy in humans. Finally, the development of more potent and selective FAK inhibitors is an area of ongoing research.
Conclusion
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of FAK, a protein that is overexpressed in many types of cancer. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies, and its synthesis is relatively simple. However, further research is needed to determine its safety and efficacy in humans, and the development of more potent and selective FAK inhibitors is an area of ongoing research.
Synthesemethoden
The synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are commercially available and include 2,6-diaminopyrimidine, 3-naphthalen-1-ylmethoxybenzaldehyde, and piperidine. The synthesis involves the condensation of these starting materials to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Eigenschaften
Produktname |
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine |
---|---|
Molekularformel |
C32H36N6O |
Molekulargewicht |
520.7 g/mol |
IUPAC-Name |
N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C32H36N6O/c1-5-17-37(18-6-1)31-22-30(34-32(35-31)38-19-7-2-8-20-38)36-33-23-25-11-9-15-28(21-25)39-24-27-14-10-13-26-12-3-4-16-29(26)27/h3-4,9-16,21-23H,1-2,5-8,17-20,24H2,(H,34,35,36)/b33-23+ |
InChI-Schlüssel |
NRXOQAISXVZEMB-GZZLJNBRSA-N |
Isomerische SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
Kanonische SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.